molecular formula C23H25N3O5 B2815785 N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941975-48-0

N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2815785
CAS No.: 941975-48-0
M. Wt: 423.469
InChI Key: GYJMCXNNKXCYDL-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex benzamide derivative featuring a dimethylaminoethyl-naphthalene substituent and a 4,5-dimethoxy-2-nitrobenzoyl group. These functional groups are commonly associated with electron-withdrawing (nitro), electron-donating (methoxy), and steric or coordination effects (dimethylamino, naphthalene), which may influence reactivity and interaction with biological targets .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-25(2)20(17-11-7-9-15-8-5-6-10-16(15)17)14-24-23(27)18-12-21(30-3)22(31-4)13-19(18)26(28)29/h5-13,20H,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJMCXNNKXCYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The nitro group in the target compound and compound 19 may direct electrophilic substitution reactions, whereas methoxy groups enhance electron density in aromatic systems .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for N-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of β-naphthol, aldehydes, and amines in ethanol under ambient conditions (72-hour reaction time). Post-condensation, amidation with nitrobenzoyl derivatives is performed using carbodiimide coupling agents or boric acid as catalysts. Purification via crystallization (methanol:water, 4:1) achieves ~75% yield .
  • Key Considerations : Solvent choice (e.g., ethanol vs. acetonitrile/water) and stoichiometric ratios of β-naphthol:aldehyde:amine (1:1.5:2) critically influence yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H NMR signals at δ 2.88–3.72 ppm confirm dimethylamino and ethyl backbone groups; aromatic protons (naphthalene, nitrobenzamide) appear at δ 6.88–7.75 ppm .
  • Mass Spectrometry : EI-MS m/z 292.07 (M+^+) aligns with molecular weight calculations .
  • Elemental Analysis : C, H, N percentages must match theoretical values within 0.3% deviation .

Advanced Research Questions

Q. What strategies optimize reaction yields for derivatives of this compound in SAR studies?

  • Methodology :

  • Temperature Control : Maintaining 25°C during condensation prevents side reactions (e.g., over-oxidation of nitro groups).
  • Catalyst Screening : Boric acid outperforms carbodiimides in reducing byproduct formation during amidation .
    • Data Table :
CatalystYield (%)Purity (HPLC)
Boric acid7898.5%
EDC·HCl6595.2%

Q. How can crystallographic data resolve ambiguities in stereochemistry for this compound?

  • Crystallographic Workflow :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 123 K.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters; R-factor < 0.05 ensures accuracy .
    • Challenges : Disordered naphthalene rings require constraints (e.g., ISOR, DELU) to stabilize refinement.

Q. What mechanistic insights explain contradictory bioactivity data across analogs?

  • Hypothesis Testing :

  • Electron-Withdrawing Effects : The nitro group reduces electron density at the amide carbonyl, weakening hydrogen bonding to target proteins (e.g., kinases).
  • Steric Hindrance : Naphthalen-1-yl substitution at the ethylamino branch may block access to hydrophobic binding pockets .
    • Validation : Docking simulations (AutoDock Vina) paired with mutagenesis studies on recombinant targets.

Methodological Guidelines

  • Synthetic Reproducibility : Replicate reactions under inert atmospheres (N2_2) to prevent oxidation of dimethylamino groups.
  • Analytical Cross-Check : Combine 13^{13}C NMR (δ 114–152 ppm for aromatic carbons) with FT-IR (C=O stretch at 1660–1680 cm1^{-1}) to confirm functional groups .
  • Crystallization Troubleshooting : Slow cooling (0.5°C/min) minimizes solvent inclusion in crystals.

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